molecular formula C10H12ClNO3 B15309138 (1s,3s)-3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylicacidhydrochloride,trans

(1s,3s)-3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylicacidhydrochloride,trans

Cat. No.: B15309138
M. Wt: 229.66 g/mol
InChI Key: HKAZIBHLYBNPTD-UHFFFAOYSA-N
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Description

(1s,3s)-3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylicacidhydrochloride,trans is a synthetic organic compound that features a cyclobutane ring substituted with a hydroxyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylicacidhydrochloride,trans typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation or other hydroxylation reactions.

    Attachment of the Pyridinyl Group: The pyridinyl group can be attached through nucleophilic substitution reactions or cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or reduce the pyridinyl ring.

    Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or reduced pyridinyl derivatives.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1s,3s)-3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylicacidhydrochloride,trans depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane Derivatives: Compounds with similar cyclobutane structures but different substituents.

    Pyridinyl Compounds: Compounds with pyridinyl groups attached to different core structures.

Uniqueness

The unique combination of a cyclobutane ring with a hydroxyl and pyridinyl group in (1s,3s)-3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylicacidhydrochloride,trans provides distinct chemical and biological properties that may not be present in other similar compounds.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

3-hydroxy-3-pyridin-3-ylcyclobutane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H11NO3.ClH/c12-9(13)7-4-10(14,5-7)8-2-1-3-11-6-8;/h1-3,6-7,14H,4-5H2,(H,12,13);1H

InChI Key

HKAZIBHLYBNPTD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CN=CC=C2)O)C(=O)O.Cl

Origin of Product

United States

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